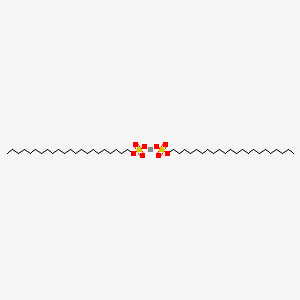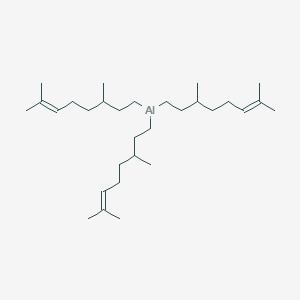
Tris(3,7-dimethyloct-6-enyl)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,7-dimethyloct-6-enyl)aluminium is an organoaluminum compound with the molecular formula C30H57Al It is known for its unique structure, which includes three 3,7-dimethyloct-6-enyl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,7-dimethyloct-6-enyl)aluminium typically involves the reaction of aluminum trichloride with 3,7-dimethyloct-6-enyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows: [ \text{AlCl}_3 + 3 \text{C}8\text{H}{17}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(3,7-dimethyloct-6-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The 3,7-dimethyloct-6-enyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Scientific Research Applications
Tris(3,7-dimethyloct-6-enyl)aluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of high-performance materials and as a precursor for other organoaluminum compounds.
Mechanism of Action
The mechanism by which Tris(3,7-dimethyloct-6-enyl)aluminium exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect cellular processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Triethylaluminium: Another organoaluminum compound with three ethyl groups attached to aluminum.
Triisobutylaluminium: Contains three isobutyl groups attached to aluminum.
Tris(2,4-dimethylpentyl)aluminium: Features three 2,4-dimethylpentyl groups attached to aluminum.
Uniqueness: Tris(3,7-dimethyloct-6-enyl)aluminium is unique due to the presence of the 3,7-dimethyloct-6-enyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other organoaluminum compounds may not be able to achieve.
Properties
CAS No. |
6982-94-1 |
|---|---|
Molecular Formula |
C30H57Al |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
tris(3,7-dimethyloct-6-enyl)alumane |
InChI |
InChI=1S/3C10H19.Al/c3*1-5-10(4)8-6-7-9(2)3;/h3*7,10H,1,5-6,8H2,2-4H3; |
InChI Key |
MDEQTZWVOFXNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC[Al](CCC(C)CCC=C(C)C)CCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


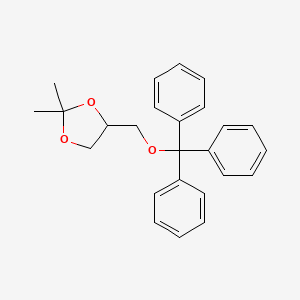
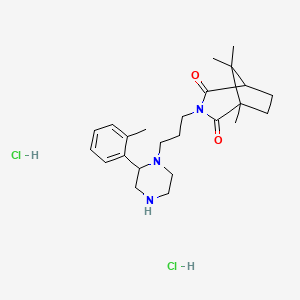
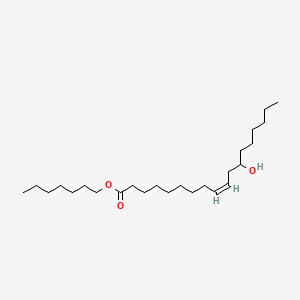

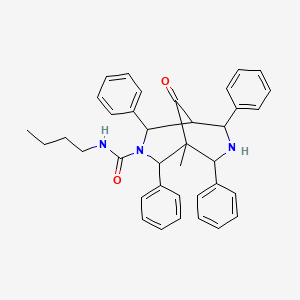
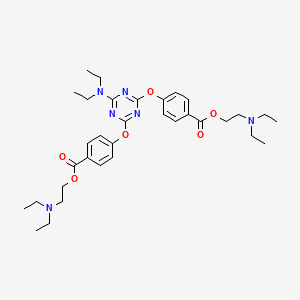

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
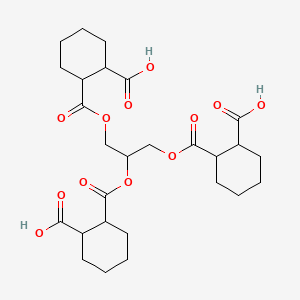
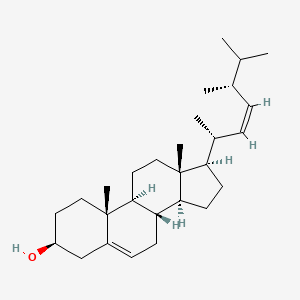
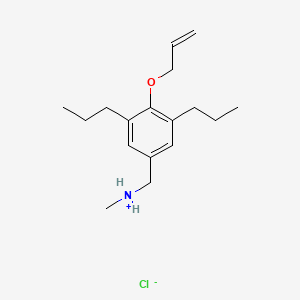

![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
